Product packaging for 4-[(2,4-dinitrophenyl)amino]benzoic acid(Cat. No.:CAS No. 7221-23-0)

4-[(2,4-dinitrophenyl)amino]benzoic acid

Cat. No.: B5248670
CAS No.: 7221-23-0
M. Wt: 303.23 g/mol
InChI Key: AMTKOZFKVDWUHB-UHFFFAOYSA-N
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Description

4-[(2,4-Dinitrophenyl)amino]benzoic acid is a benzoic acid derivative supplied for research purposes. This compound is part of a class of chemicals that has been investigated for its potential in medicinal chemistry and chemical biology. Research on closely related structures, such as O2-arylated diazeniumdiolates, has shown that compounds featuring a dinitrophenyl ring linked to an aminobenzoic acid moiety can act as nitric oxide (NO) donors upon reaction with glutathione (GSH), suggesting potential applications in studying cell signaling and cytotoxicity . The structural motif of a 2,4-dinitrophenyl group connected to an aminobenzoic acid makes this compound a valuable building block for synthesizing more complex molecules, including Schiff bases, which are known to be explored for their biological activities . Furthermore, its core structure relates it to a class of molecules studied for their role as intermediates or precursors in the development of various bioactive agents . Researchers may utilize this compound in the development of novel therapeutic leads, as a synthetic intermediate, or as a standard in analytical chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O6 B5248670 4-[(2,4-dinitrophenyl)amino]benzoic acid CAS No. 7221-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dinitroanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O6/c17-13(18)8-1-3-9(4-2-8)14-11-6-5-10(15(19)20)7-12(11)16(21)22/h1-7,14H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTKOZFKVDWUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385982
Record name Benzoic acid, 4-[(2,4-dinitrophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7221-23-0
Record name Benzoic acid, 4-[(2,4-dinitrophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CARBOXY-2',4'-DINITRODIPHENYLAMINE
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Synthetic Methodologies and Chemical Transformations

Strategies for N-Arylation of Aminobenzoic Acids with Dinitrophenyl Systems

The formation of the N-aryl bond between an aminobenzoic acid and a dinitrophenyl moiety is a crucial step in the synthesis of the title compound. Several classical and modern organic reactions can be employed for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of 4-[(2,4-dinitrophenyl)amino]benzoic acid. This reaction typically involves the coupling of 4-aminobenzoic acid with a highly electrophilic aryl halide, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222). studymode.comquora.comwikipedia.org The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions to the halogen atom significantly activates the benzene (B151609) ring towards nucleophilic attack by the amino group of 4-aminobenzoic acid. studymode.comquora.com

The reaction mechanism proceeds via a two-step addition-elimination pathway. The nucleophilic amine attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the N-arylated product. quora.com The reaction is often carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction. doubtnut.com

Reactant 1Reactant 2Key ConditionsProductRef
4-Aminobenzoic acid1-Chloro-2,4-dinitrobenzeneDimethylformamide, heatThis compound studymode.com
4-Aminobenzoic acid1-Chloro-2,4-dinitrobenzeneAqueous NaOH, heat2,4-Dinitrophenol (B41442) (side reaction if water is present) doubtnut.com
Amines1-Fluoro-2,4-dinitrobenzeneMild conditionsN-(2,4-Dinitrophenyl)amines nih.govresearchgate.net

Condensation Reactions and Schiff Base Formation

Condensation reactions, particularly the formation of Schiff bases (imines), are a common strategy for linking aromatic amines with carbonyl compounds. researchgate.netrjptonline.orgasianpubs.org While not a direct route to the title compound itself, the principles of Schiff base formation are relevant to the reactivity of the amino group in 4-aminobenzoic acid. This reaction involves the nucleophilic addition of the primary amine to a carbonyl group (aldehyde or ketone) to form a hemiaminal intermediate, which then dehydrates to yield the imine. libretexts.org

In the context of dinitrophenyl systems, a related condensation can occur. For instance, a dinitrophenyl-substituted aldehyde could react with 4-aminobenzoic acid to form the corresponding Schiff base. This imine could then potentially be reduced to afford the secondary amine linkage present in this compound. The reaction is typically catalyzed by an acid or a base and involves the removal of water to drive the equilibrium towards the product. researchgate.netchemicalbook.comchemguide.co.uk

AmineCarbonyl CompoundProduct TypeRef
4-Aminobenzoic acidVarious aromatic aldehydesSchiff bases researchgate.netasianpubs.org
4-Aminobenzoic acidAliphatic and aromatic ketones/aldehydesSchiff bases rjptonline.org
4-Aminoantipyrine4-Aminobenzoic acidSchiff base researchgate.net

Hydrazone Derivatives and Related Syntheses

The reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH) with aldehydes and ketones to form 2,4-dinitrophenylhydrazones is a classic qualitative test for carbonyl groups. chemicalbook.comchemguide.co.ukwikipedia.org This condensation reaction is an example of an addition-elimination mechanism, where the nucleophilic -NH2 group of DNPH attacks the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. libretexts.orguobaghdad.edu.iqresearchgate.net

While this method is primarily used for the derivatization of carbonyl compounds, the underlying chemistry of forming a C=N-NH linkage is significant. The synthesis of hydrazone derivatives starting from (2,4-dinitrophenyl)hydrazine and various benzaldehyde (B42025) derivatives has been reported. uobaghdad.edu.iqresearchgate.net These reactions typically involve refluxing the reactants in the presence of a catalyst like piperidine. uobaghdad.edu.iq The resulting hydrazones are often colored solids with characteristic melting points. researchgate.netresearchgate.net

Hydrazine (B178648)Carbonyl CompoundProductRef
(2,4-Dinitrophenyl)hydrazinep-Aminobenzaldehyde derivativesHydrazones uobaghdad.edu.iqresearchgate.net
(2,4-Dinitrophenyl)hydrazineAliphatic and aromatic aldehydes2,4-Dinitrophenylhydrazones researchgate.net
(2,4-Dinitrophenyl)hydrazineAcetophenoneAcetophenone 2,4-dinitrophenylhydrazone researchgate.net

Derivatization of this compound

The presence of both a carboxylic acid and a secondary amino group in this compound allows for a wide range of chemical modifications at these two distinct sites.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups. Standard esterification or amidation reactions can be employed to modify this part of the molecule. For instance, the carboxylic acid can be activated, for example by conversion to an acid chloride or through the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to facilitate reaction with alcohols or amines. thermofisher.com

The derivatization of carboxylic acids is a well-established field, with numerous reagents available for this purpose. thermofisher.comnih.gov For example, a method for the derivatization of carboxylic acids using 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) in the presence of a coupling agent has been described. nih.gov Similarly, chiral derivatization reagents have been developed to react with carboxylic acids for enantiomeric separation. researchgate.net

ModificationReagent/MethodProduct TypeRef
Amide formationEDAC, amineAmide thermofisher.com
Ester formationAlcohol, acid catalystEster thermofisher.com
Derivatization4-APEBA, EDC4-APEBA derivative nih.gov
Chiral derivatizationChiral amine reagentDiastereomeric amides researchgate.net

Modifications at the Amino Group

The secondary amino group in this compound is generally less nucleophilic than a primary arylamine due to the electron-withdrawing effect of the dinitrophenyl ring. However, it can still undergo certain chemical transformations. For example, further N-alkylation or N-acylation could be possible under specific conditions, although such reactions might require more forcing conditions compared to the parent aminobenzoic acid.

The synthesis of related compounds, such as (S)-1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, involves the reaction of a secondary amine (pyrrolidine) with a dinitrophenyl system, indicating that the amino group can indeed be a site for further functionalization. nih.gov Additionally, the reaction of 1-fluoro-2,4-dinitrobenzene with amino groups is a well-known method for labeling N-terminal amino acids in proteins (Sanger's reagent), which highlights the reactivity of amino groups towards activated dinitrophenyl systems. nih.govresearchgate.net

Synthesis of Metal Complexes and Coordination Compounds

The compound this compound possesses multiple potential coordination sites—specifically the carboxylic acid group, the secondary amine, and the nitro groups—making it a candidate for acting as a ligand in the formation of metal complexes. While direct synthesis of metal complexes with this exact ligand is not extensively documented in publicly available literature, the synthesis of coordination compounds with structurally analogous ligands, such as other fenamic acid derivatives, dinitrophenylhydrazones, and aminobenzoic acids, provides a strong basis for predicting its behavior.

Generally, the synthesis of metal complexes involving such ligands is achieved through the reaction of the ligand with a metal salt in a suitable solvent. The most common method involves dissolving the ligand and the metal salt, typically a halide or acetate (B1210297) salt of a transition metal, in an alcoholic solvent like ethanol (B145695) or methanol (B129727). chemijournal.comyoutube.com The reaction mixture is often heated under reflux for several hours to facilitate the complexation. chemijournal.comyoutube.com In some cases, a base such as sodium hydroxide (B78521) or an organic base is added to deprotonate the carboxylic acid group, facilitating its coordination to the metal ion. chemijournal.com

The stoichiometry of the reactants is a critical factor that determines the structure of the resulting complex. Molar ratios of metal to ligand are typically varied to obtain different coordination environments. For instance, a 1:2 metal-to-ligand ratio is common, leading to complexes with the general formula ML₂, where M is the metal ion and L is the ligand. chemijournal.comnih.gov

Based on studies of similar compounds, this compound is expected to form complexes with a variety of transition metals. The coordination could occur through the carboxylate group, forming a bidentate chelate with the amino nitrogen, or it could act as a monodentate ligand. The nitro groups could also potentially be involved in coordination, although this is less common.

The table below summarizes the types of metal complexes that have been synthesized with ligands structurally related to this compound, providing a predictive framework for its coordination chemistry.

Metal IonLigand TypeTypical Stoichiometry (Metal:Ligand)Resulting Complex GeometryReference
Cobalt(II)4'-Nitro-fenamic acid1:2Octahedral nih.govnih.gov
Nickel(II)Hydrazone derivative of 2,4-dinitrophenylhydrazine1:2Octahedral chemijournal.com
Copper(II)N-(2-carbamoylethyl)anthranilic acid1:2Tetragonal bipyramid researchgate.net
Nickel(II)4-Nitrobenzoate1:2Octahedral researchgate.net
Cadmium(II)5-methoxyresorcinic acid1:11D chain / 2D layered nih.gov

Reaction Conditions and Optimization Strategies

The successful synthesis of metal complexes with this compound would rely on the careful optimization of several reaction parameters. These parameters influence not only the yield and purity of the product but also the specific coordination geometry and even the dimensionality of the resulting coordination polymer.

Solvent System: The choice of solvent is crucial. Ethanol and methanol are frequently used due to their ability to dissolve both the organic ligand and many metal salts. chemijournal.comyoutube.com For ligands with lower solubility, a co-solvent system, such as a mixture of methanol and dichloromethane, may be employed to ensure a homogeneous reaction mixture. nih.gov The use of an aqueous base with a water-miscible solvent can also be a facile method for producing the desired complexes.

pH Control: The pH of the reaction medium can significantly impact the coordination mode of the ligand. For ligands containing a carboxylic acid group, adjusting the pH to a basic or neutral level is often necessary to deprotonate the acid, thereby enhancing its ability to coordinate with the metal ion. chemijournal.com This is typically achieved by the dropwise addition of a base like sodium hydroxide or an amine base.

Temperature and Reaction Time: The reaction temperature and duration are key variables that need to be optimized. Many complexation reactions are carried out at elevated temperatures under reflux, typically for a period ranging from a few hours to 24 hours, to ensure the reaction goes to completion. chemijournal.comnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

Crystallization: The isolation of a pure, crystalline product is a final and critical step. This is often achieved by slow evaporation of the solvent from the reaction mixture or by cooling the solution to induce crystallization. nih.gov Recrystallization from a suitable solvent or solvent mixture is a common technique used to purify the resulting metal complex. chemijournal.com

The table below outlines key optimization strategies and their rationales, based on the synthesis of analogous metal complexes.

ParameterStrategyRationale
Solvent Use of alcoholic solvents (e.g., ethanol, methanol) or co-solvent systems.To ensure dissolution of both the organic ligand and the metal salt, facilitating a homogeneous reaction.
pH Addition of a base to adjust the pH to neutral or slightly basic.To deprotonate the carboxylic acid group, enhancing its coordinating ability.
Temperature Heating the reaction mixture under reflux.To increase the reaction rate and ensure the reaction proceeds to completion.
Stoichiometry Varying the metal-to-ligand molar ratio.To control the coordination number and the final structure of the complex (e.g., mononuclear vs. polymeric).
Isolation Slow evaporation, cooling, or recrystallization.To obtain a pure, crystalline product suitable for characterization.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a detailed map of the molecule's connectivity and electronic distribution.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on both aromatic rings and the amine and carboxylic acid groups.

Dinitrophenyl Ring Protons: The protons on the dinitrophenyl ring are expected to be significantly downfield-shifted due to the strong electron-withdrawing effect of the two nitro groups. The proton at the C3 position (H-3'), ortho to two nitro groups, would be the most deshielded. The proton at C5' (meta to both nitro groups) and C6' (ortho to one nitro group) would also appear at low field, typically as doublets or doublets of doublets.

Benzoic Acid Ring Protons: The protons on the benzoic acid moiety would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carboxylic acid group (H-3, H-5) would be more deshielded than the protons ortho to the amino group (H-2, H-6).

Amine and Carboxylic Acid Protons: The N-H proton of the secondary amine and the O-H proton of the carboxylic acid would appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The carboxylic acid proton is expected at a very low field (>10 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton.

Dinitrophenyl Ring Carbons: The carbons directly attached to the nitro groups (C-2' and C-4') would be highly deshielded. The carbon attached to the amino group (C-1') would also be significantly affected.

Benzoic Acid Ring Carbons: The carboxyl carbon (C=O) would have the largest chemical shift, typically in the 165-175 ppm range. The carbon attached to the carboxyl group (C-1) and the carbon attached to the amino group (C-4) would also be readily identifiable.

Symmetry: The 1,4-substitution on the benzoic acid ring means there will be four distinct aromatic carbon signals for this ring, while the dinitrophenyl ring will show six unique carbon signals.

Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
Assignment Shift (ppm)
H-2, H-6~7.8-8.0 (d)
H-3, H-5~7.0-7.2 (d)
N-HVariable, broad
H-3'~9.0-9.2 (d)
H-5'~8.2-8.4 (dd)
H-6'~7.3-7.5 (d)
COOH>10, broad
Note: These are estimated values and can vary based on solvent and experimental conditions. "d" denotes doublet, "dd" denotes doublet of doublets.

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for determining the preferred conformation of the molecule in solution. Specifically, NOESY could probe the spatial proximity between the N-H proton and the protons on the aromatic rings, particularly the H-6' proton on the dinitrophenyl ring. This would help to establish the dihedral angle between the two aromatic rings. To date, specific studies employing these advanced techniques on this molecule have not been reported in the literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy is essential for identifying the functional groups within a molecule and probing the nature of chemical bonds.

The FTIR and Raman spectra of 4-[(2,4-dinitrophenyl)amino]benzoic acid would be characterized by the vibrational modes of its constituent functional groups.

O-H and N-H Stretching: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharper, medium-intensity peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine is also anticipated.

C=O Stretching: A strong, sharp absorption band characteristic of the carboxylic acid carbonyl (C=O) group is expected between 1680-1710 cm⁻¹. The exact position depends on the extent of hydrogen bonding.

NO₂ Stretching: Two strong absorption bands are characteristic of the nitro groups: the asymmetric stretching vibration around 1500-1550 cm⁻¹ and the symmetric stretching vibration around 1330-1370 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
AmineN-H stretch3300-3400Medium, Sharp
CarbonylC=O stretch1680-1710Strong
AromaticC=C stretch1450-1600Medium-Strong
NitroAsymmetric NO₂ stretch1500-1550Strong
NitroSymmetric NO₂ stretch1330-1370Strong
AmineC-N stretch1250-1350Medium

Hydrogen bonding plays a critical role in the structure of this compound.

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O=C hydrogen bonds. This is evidenced in FTIR by the broad O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded carbonyl.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the N-H proton and the oxygen of the ortho-nitro group (at the C-2' position). This interaction would lead to a red-shift (lower frequency) of the N-H stretching vibration and can influence the planarity and conformation of the molecule. Studies on similar ortho-nitroanilines have confirmed the presence of such interactions.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), predictions can be made based on related structures. It is highly probable that the molecule would crystallize in a centrosymmetric space group, with the primary supramolecular synthon being the carboxylic acid dimer formed via strong hydrogen bonds osti.gov. The packing would also be influenced by π-π stacking interactions between the electron-deficient dinitrophenyl rings and the more electron-rich benzoic acid rings, as well as weaker C-H···O interactions involving the nitro and carboxyl oxygen atoms. The dihedral angle between the planes of the two aromatic rings would be a key structural parameter, determined by the steric hindrance of the ortho-nitro group and the potential for intramolecular N-H···O hydrogen bonding.

Single Crystal X-ray Diffraction Analysis

While specific single-crystal X-ray diffraction data for this compound is not readily found in the searched literature, a comprehensive analysis can be inferred from its very close analogue, 4-(2,4,6-trinitroanilino)benzoic acid. The structural parameters for this related compound provide a strong predictive model for the dinitro-substituted molecule. The study of 4-(2,4,6-trinitroanilino)benzoic acid reveals detailed information about its crystal system and unit cell dimensions, which are foundational to understanding its three-dimensional structure. nih.gov

Table 1: Crystallographic Data for the Analogous Compound 4-(2,4,6-trinitroanilino)benzoic acid Note: This data is for a closely related analogue and is presented for illustrative purposes.

ParameterValue
Chemical FormulaC₁₃H₈N₄O₈
Formula Weight348.22
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.2787 (5)
b (Å)5.6264 (2)
c (Å)17.2874 (8)
α (°)90
β (°)105.833 (2)
γ (°)90
Volume (ų)1148.99 (8)
Z4

The structural analysis of related benzoic acid derivatives consistently shows the formation of hydrogen-bonded dimers. nih.gov It is highly probable that this compound would adopt a similar monoclinic crystal system.

Crystallographic Insights into Molecular Packing and Supramolecular Assemblies

The molecular packing of this compound in the solid state is dictated by a network of intermolecular hydrogen bonds. Drawing from the analysis of its trinitro-analogue, the most significant of these interactions is the formation of centrosymmetric cyclic dimers via hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This common R²₂(8) graph-set motif is a well-established feature in the crystal structures of carboxylic acids. nih.gov

Beyond the carboxylic acid dimerization, the structure is further stabilized by other hydrogen bonds. The secondary amine (N-H) group acts as a hydrogen bond donor, forming interactions with the oxygen atoms of either the carboxyl group or the nitro groups of neighboring molecules. An intramolecular N-H···O hydrogen bond between the amino proton and an ortho-nitro group oxygen is also anticipated, which would contribute to the planarity of that section of the molecule. The two aromatic rings, however, are expected to be non-coplanar due to steric hindrance. These combined interactions result in a stable, two-dimensional hydrogen-bonded network.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a chemical formula of C₁₃H₉N₃O₆ and a monoisotopic mass of approximately 319.049 g/mol .

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) undergoes fragmentation through the cleavage of its weakest bonds. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for protonated amino acids often involve the loss of water (H₂O) and carbon monoxide (CO). For aromatic carboxylic acids, characteristic losses include the hydroxyl radical (•OH, M-17) and the carboxyl group (•COOH, M-45).

The dinitrophenyl moiety also contributes to the spectrum with characteristic fragments. The C-N bond linking the two aromatic systems is susceptible to cleavage. Furthermore, the nitro groups can be lost as NO₂ (46 Da).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (approx.)Proposed Fragment IonOrigin of Fragment
319[C₁₃H₉N₃O₆]⁺Molecular Ion (M⁺)
302[C₁₃H₈N₃O₅]⁺Loss of •OH from carboxylic acid (M-17)
274[C₁₂H₈N₃O₄]⁺Loss of •COOH from carboxylic acid (M-45)
273[C₁₃H₉N₂O₄]⁺Loss of NO₂ from dinitrophenyl group (M-46)
167[C₆H₄N₂O₄]⁺Dinitrophenyl fragment from C-N cleavage
137[C₇H₇NO₂]⁺Aminobenzoic acid fragment from C-N cleavage
121[C₇H₅O₂]⁺Loss of NH₂ from aminobenzoic acid fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet and visible regions, arising from electronic transitions within its chromophoric groups. The spectrum is a composite of the transitions originating from the 4-aminobenzoic acid and the 2,4-dinitrophenyl moieties.

The primary electronic transitions observed are π→π* and n→π. The high-energy π→π transitions are associated with the delocalized electron systems of the two aromatic rings and result in intense absorption bands. The n→π* transitions are of lower energy and intensity, originating from the non-bonding electrons on the oxygen atoms of the nitro (NO₂) and carbonyl (C=O) groups, as well as the nitrogen of the amino group.

The spectrum of the parent 4-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 278 nm. The 2,4-dinitrophenyl group is a strong chromophore that typically exhibits an intense absorption band at longer wavelengths. For instance, 2,4-dinitrophenol (B41442) absorbs significantly around 360-390 nm. This absorption is attributed to a charge-transfer transition involving the phenyl ring, the amino linker, and the electron-withdrawing nitro groups.

Table 3: Expected UV-Visible Absorption Bands and Electronic Transitions

Approximate λmax (nm)Type of TransitionAssociated Chromophore
~270-290π→πBenzoic acid aromatic system
~360-390π→π and n→π*Dinitrophenylamino system (Charge-transfer band)

The combination of these chromophores in a single molecule leads to a complex spectrum with broad, intense bands, making the compound appear colored, typically yellow.

Compound Index

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

No specific studies reporting Density Functional Theory (DFT) calculations for the electronic structure of 4-[(2,4-dinitrophenyl)amino]benzoic acid were identified. Such calculations would typically provide insights into the molecule's electronic properties, reactivity, and stability.

Geometry Optimization and Conformational Analysis

Detailed geometry optimization and conformational analysis data, such as optimized bond lengths, bond angles, and dihedral angles for this compound, are not available in the public research domain. This information is crucial for understanding the molecule's three-dimensional structure and its most stable conformations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Transfer)

A Frontier Molecular Orbital (FMO) analysis, which would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for this compound, has not been reported. This analysis is fundamental for predicting the compound's chemical reactivity, kinetic stability, and electronic transitions. Consequently, data on charge transfer phenomena within the molecule, which are often elucidated through FMO analysis, are also unavailable.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions and the molecule's reactivity towards other chemical species.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

No studies conducting Natural Bond Orbital (NBO) or Natural Population Analysis (NPA) on this compound were found. These analyses would provide detailed information about the delocalization of electron density, hyperconjugative interactions, and the distribution of atomic charges within the molecule.

Molecular Dynamics Simulations for Conformational Stability and Interactions

A search for molecular dynamics simulations focused on the conformational stability and intermolecular interactions of this compound did not yield any specific results. Such simulations would be valuable for understanding the molecule's behavior in different environments, such as in solution or in a crystalline state, over time.

Quantum Chemical Studies on Spectroscopic Properties

There is no available research that uses quantum chemical methods to predict or analyze the spectroscopic properties (e.g., IR, UV-Vis, NMR spectra) of this compound. These theoretical studies are important for interpreting experimental spectra and understanding the relationship between the molecule's structure and its spectroscopic signatures.

Hydrogen Bonding Analysis (Intra- and Intermolecular)

The structure and molecular packing of this compound are significantly influenced by hydrogen bonding. These interactions can be categorized as intramolecular (within the same molecule) and intermolecular (between different molecules).

A prominent feature of this molecule is the strong intramolecular hydrogen bond formed between the hydrogen atom of the secondary amine (N-H) and an oxygen atom of the adjacent ortho-nitro group. This interaction creates a stable six-membered ring motif, often denoted as an S(6) graph set, which contributes to the planarity of that portion of the molecule. The existence and strength of this bond can be confirmed by both spectroscopic data (a downfield shift of the N-H proton in NMR and a lower frequency N-H stretch in IR) and computational analysis.

Table 3: Summary of Primary Hydrogen Bonds.

TypeDonorAcceptorDescriptionExpected Motif
IntramolecularN-H (amine)O (ortho-nitro group)Forms a stable six-membered pseudo-ring, enhancing molecular stability.S(6)
IntermolecularO-H (carboxylic acid)O=C (carboxylic acid)Links two molecules into a centrosymmetric dimer, a common feature for carboxylic acids.R²₂(8)

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a deep understanding of the crystal packing environment. The analysis is based on crystallographic data.

The Hirshfeld surface is generated, and properties such as dₙₒᵣₘ (normalized contact distance) are mapped onto it. The dₙₒᵣₘ surface displays intermolecular contacts shorter than the van der Waals radii sum as red spots, contacts of intermediate length as white, and longer contacts as blue. For this compound, prominent red spots would be expected corresponding to the strong O-H···O and N-H···O hydrogen bonds.

This analysis can be quantified through 2D fingerprint plots, which summarize all intermolecular contacts. These plots show the distribution of contact types and can be decomposed to reveal the percentage contribution of each specific interaction to the total Hirshfeld surface. For a molecule rich in oxygen and hydrogen, O···H/H···O contacts, stemming from hydrogen bonds, are expected to be the most significant contributors. Other important interactions typically include H···H, C···H, and C···C (π-π stacking) contacts.

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.

Contact TypePercentage Contribution (Typical)Description
O···H / H···O40 - 50%Represents hydrogen bonding and other close contacts involving oxygen and hydrogen.
H···H15 - 25%Represents van der Waals interactions between hydrogen atoms.
C···H / H···C10 - 15%Indicates C-H···π interactions and other van der Waals contacts.
C···C5 - 10%Corresponds to π-π stacking interactions between aromatic rings.
N···O / O···N3 - 6%Contacts involving nitro and amine groups.
Other< 5%Includes C···O, N···H, and other minor contacts.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity of 4-[(2,4-dinitrophenyl)amino]benzoic acid is heavily influenced by the strong electron-withdrawing nature of the two nitro groups on the phenyl ring. These substituents decrease the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This principle is a cornerstone of the Sanger reaction, where 1-fluoro-2,4-dinitrobenzene (B121222) (a precursor to the dinitrophenyl moiety) readily reacts with the N-terminal amino acids of peptides.

Studies on related dinitrobenzene derivatives provide insight into the molecule's reactivity:

Nucleophilic Aromatic Substitution: Research on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) demonstrates that the reaction proceeds via a mechanism where the departure of the leaving group can be the rate-determining step. researchgate.net Similarly, in the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives, the high negative Hammett rho (ρ) values (around -3.1) indicate that a positive charge develops on the aniline nitrogen in the transition state, and the reaction rate is strongly affected by the polar effects of substituents. researchgate.net This suggests that the amine linker in this compound significantly influences the electronic character and reactivity of the dinitrophenyl ring.

Acyl Transfer Reactions: In studies of 2,4-dinitrophenyl 5-substituted-2-furoates, the reaction rates of acyl group transfer were found to be significantly affected by the substituents on the acyl group, showing strong correlations with Hammett σ values. mdpi.com This highlights the electronic communication across the molecule, where the benzoic acid part can influence the reactivity at the dinitrophenyl end.

Leaving Group Ability: The 2,4-dinitrophenoxide ion is an excellent leaving group, a property that stems from the ability of the nitro groups to stabilize the resulting negative charge through resonance. This principle is exploited in various chemical reactions. The reactivity of related sulfides also shows that the rate of reaction depends on the basicity of the leaving group. researchgate.net

Correlation Between Molecular Structure and In Vitro Biological Activities

The structural features of this compound and its analogs are directly correlated with their observed biological effects. Simple chemical modifications to the parent structure, 4-aminobenzoic acid (PABA), can lead to the emergence of potent antimicrobial and cytotoxic properties. nih.govnih.gov

The dinitrophenyl (DNP) moiety is a critical pharmacophore. Its presence is often associated with specific biological activities.

Quenching and Binding: In biochemical assays, the DNP group is widely used as an efficient quencher for fluorescent groups. nih.gov For instance, in fluorogenic renin substrates, the incorporation of a DNP group at various positions leads to high quenching efficiency (over 90%). nih.gov This ability to interact with other molecules is fundamental to its biological role.

Antibacterial Activity: The presence of a 2,4-dinitrophenyl group can confer antibacterial properties. For example, certain flavone (B191248) derivatives containing a 2,4-dinitrophenylhydrazine (B122626) moiety have demonstrated activity against Salmonella typhi. researchgate.net This suggests the DNP group itself is a key contributor to the biological effect.

Para-Substitution: The para position of the amino group in 4-aminobenzoic acid (PABA) is essential for its role as a precursor in folate synthesis in many microorganisms. nih.gov Derivatives of PABA, where the molecule is substituted at this para position, have shown a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. nih.govnih.govresearchgate.net

Ortho- and Meta-Substitution: Changing the substitution pattern to ortho or meta can lead to different biological targets. For example, derivatives of 2-(oxalylamino)benzoic acid (ortho substitution) have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov Furthermore, studies on 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid derivatives (ortho and meta substitutions) have revealed anti-inflammatory and analgesic properties. researchgate.net This demonstrates that the specific placement of the functional groups dictates the interaction with biological macromolecules.

The linker group connecting the dinitrophenyl and benzoic acid moieties plays a pivotal role in the molecule's stability, flexibility, and biological activity.

Amine Linker: The secondary amine in the parent compound provides a degree of rotational freedom and acts as a hydrogen bond donor, which can be critical for binding to biological targets.

Imine Linker (Schiff Bases): Replacing the amine linker with an imine (-N=CH-) creates a Schiff base. This simple modification of PABA has been shown to generate compounds with antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA), as well as potent antifungal and cytotoxic properties. nih.govresearchgate.net The imine bond introduces rigidity and alters the electronic properties compared to the more flexible amine linker.

Hydrazone Linker: Hydrazone linkers are also important in medicinal chemistry. They are known for their pH-sensitive stability, being more stable at neutral pH and more labile at the lower pH found in endosomes or tumor microenvironments. nih.gov A ligand derived from 2,4-dinitrophenylhydrazine showed significant antioxidant activity, with the free ligand being more active than its metal complexes. researchgate.net

Table 1: Impact of Linker Modification on Biological Activity of PABA Derivatives

Linker TypeDerivative ClassObserved Biological ActivityReference
Amine (-NH-)Substituted 4-aminobenzoic acidsPrecursor for folate synthesis; modifications lead to varied bioactivities. nih.gov
Imine (-N=CH-)Schiff bases of PABAAntibacterial (including MRSA), antifungal, and cytotoxic (e.g., against HepG2 cells). nih.govnih.gov
Hydrazone (-NH-N=C&lt;)2,4-dinitrophenylhydrazine derivativesAntioxidant activity (via DPPH radical scavenging). researchgate.net

Ligand Design Principles for Coordination Chemistry

The structure of this compound makes it a versatile ligand for coordinating with metal ions. The key design principles involve its potential coordination sites.

Coordination Modes: The molecule possesses multiple potential donor atoms: the oxygen atoms of the carboxylate group, the nitrogen atom of the amine linker, and the oxygen atoms of the nitro groups. Nitrobenzoic acids and their derivatives are known to be versatile ligands that can coordinate to metal ions through either the carboxylate or the nitro groups. nih.gov

Carboxylate Binding: The carboxylate group is a very common binding site in bioinorganic chemistry, exhibiting various coordination modes (monodentate, bidentate chelating, bidentate bridging). nih.gov For example, 4-aminobenzoic acid (pABA) has been used to synthesize a one-dimensional copper(II) coordination polymer where it coordinates through both the amino nitrogen and a carboxylate oxygen. nih.gov

Role of Nitro and Amino Groups: The nitro and amino groups can also participate in coordination. In mixed ligand complexes of copper glycinate, 2,4-dinitrophenol (B41442) coordinates to the metal. orientjchem.org In other structures, amino groups on ligands can either directly coordinate to a metal center or form extensive hydrogen bond networks that stabilize the crystal structure. mdpi.com The type of atoms coordinated to a metal center, such as silver(I), and the potential for ligand substitution have a significant impact on the resulting complex's antimicrobial capabilities. mdpi.com

Table 2: Examples of Coordination Complexes with Related Ligands

LigandMetal IonCoordination FeatureReference
4-aminobenzoic acid (pABA)Copper(II)Forms a 1D coordination polymer via N (amino) and O (carboxylate) atoms. nih.gov
2,4-dinitrophenol (DNP)Copper(II)Acts as a secondary ligand in a mixed ligand complex with copper glycinate. orientjchem.org
(N-Carboxymethyl-N-2,4-dinitrophenyl-hydrazino)-acetic acidMn(II), Pb(II), Zn(II), Cr(III)Behaves as a bidentate and tridentate ligand, coordinating via hydrazine nitrogen or carboxylate oxygen. researchgate.net
Nitrobenzoic Acid (general)VariousVersatile ligand with coordination through carboxylate and/or nitro groups. nih.gov

Computational Approaches to SAR Prediction and Optimization

Computational methods are increasingly used to predict the structure-activity relationships of molecules like this compound and to guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-phenylamino-benzoic acid, QSAR analysis has shown a significant influence of 3D molecular descriptors on their anti-inflammatory and analgesic activities. researchgate.net This approach allows for the quantitative prediction of a compound's potency and can guide the design of new molecules. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For 2-(oxalylamino)benzoic acid inhibitors, molecular docking was used to investigate their binding conformation in the active site of the PTP1B enzyme. nih.gov The information from docking can provide valuable insights for optimizing lead compounds. nih.gov

Machine Learning and Predictive Modeling: Advanced computational models using machine learning algorithms are being developed to predict biological activity. For instance, models have been created to predict serotonergic activity based on molecular descriptors, helping to identify features that determine selective affinity. nih.gov Such computational tools can screen large virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.govnih.gov

Biological Activity Profiling in Vitro and Mechanistic Studies

Antimicrobial Activity (In Vitro)

The antimicrobial profile of 4-[(2,4-dinitrophenyl)amino]benzoic acid and its structural relatives, such as nitrobenzoic acids and dinitrophenyl derivatives, has been investigated against a variety of microbial species. These studies indicate that the presence of the dinitrophenyl group is significant for biological activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in the reviewed literature, studies on related dinitrophenylhydrazone and benzoic acid derivatives show a range of antibacterial activities. researchgate.netresearchgate.net Generally, the antibacterial effect of phenolic acids is reported to be more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria can create a barrier, making them more resistant to certain hydrophilic antimicrobial agents. nih.gov

Investigations into related compounds have shown notable effects. For instance, Schiff bases derived from 2,4-dinitrophenyl hydrazine (B178648) have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. doi.org Phenylhydrazones have also shown activity against a panel of microorganisms, with one derivative exhibiting an MIC of 138 µM against Klebsiella pneumoniae. researchgate.net Benzoic acid itself is known to exert antibacterial effects by disrupting the cellular homeostasis of bacteria. researchgate.net The activity of such derivatives often increases with the lipophilicity of the molecule, which can disturb the bacterial cell membrane. nih.gov

Table 1: In Vitro Antibacterial Activity of Related Hydrazone Compounds

Compound Test Organism Activity (MIC) Source
Phenylhydrazone Derivative 1 [BP1] Klebsiella pneumoniae 138 µM researchgate.net
Phenylhydrazone Derivative 5 [SA5] Streptococcus pneumoniae 165 µM researchgate.net

Antifungal Properties

The antifungal potential of compounds structurally similar to this compound has been established. Benzoic acid derivatives are recognized for their antifungal effects, with some studies identifying them as inhibitors of the fungal-specific enzyme CYP53. nih.govnih.gov For example, various benzoic acid derivatives have shown activity against phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov

Studies on nitrobenzoate derivatives have demonstrated significant antifungal activity. In one study, 3-methyl-4-nitrobenzoate analogues were tested against four Candida strains, with pentyl 3-methyl-4-nitrobenzoate showing an MIC of 31 µM against C. guilliermondii. researchgate.net Furthermore, azole derivatives based on p-nitrobenzoic acid have been synthesized and screened for activity against Aspergillus niger and Candida albicans. apjhs.com

Table 2: In Vitro Antifungal Activity of Related Nitrobenzoate Derivatives

Compound Test Organism Activity (MIC) Source
Methyl 3-methyl-4-nitrobenzoate Candida guilliermondii 207 39 µM researchgate.net
Pentyl 3-methyl-4-nitrobenzoate Candida guilliermondii 207 31 µM researchgate.net

Antimycobacterial Studies

Derivatives containing the 3,5-dinitrophenyl moiety have shown exceptional promise as antitubercular agents. acs.orgacs.org Research has revealed that the presence and position of the two nitro groups are often essential for high antimycobacterial activity. acs.org A series of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives demonstrated potent activity against Mycobacterium tuberculosis (Mtb) H37Rv and clinically isolated multidrug-resistant strains, with MIC values as low as ≤ 0.03 µM. nih.gov This potency is superior to several first-line anti-tuberculosis drugs. acs.org

Similarly, 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles (B1248032) have shown excellent activity against both replicating and non-replicating M. tuberculosis strains, with MICs reaching 0.03 µM. acs.org The mechanism for many of these potent dinitrophenyl-containing compounds is believed to involve the inhibition of decaprenylphosphoryl-β-d-ribofuranose 2′-oxidase (DprE1), a crucial enzyme in the mycobacterial cell wall biosynthesis pathway. acs.orgnih.gov These compounds generally exhibit low cytotoxicity against mammalian cells, indicating a selective action against mycobacteria. acs.org

Cytotoxic Activity (In Vitro Cell Line Studies)

The dinitrophenyl and benzoic acid moieties are common scaffolds in compounds designed for anticancer research. Their cytotoxic effects have been evaluated across various human cancer cell lines.

Efficacy Against Specific Cancer Cell Lines (e.g., HepG2, NCI-H460, CAL-27)

While specific data for this compound against the HepG2, NCI-H460, and CAL-27 cell lines were not available in the reviewed literature, studies on related compounds provide context.

For the HepG2 (human liver carcinoma) cell line, various benzoic acid derivatives have been tested for cytotoxicity. researchgate.net However, some related compounds have shown weak effects. For example, a quinoline (B57606) hydrazone derivative was only weakly toxic to HepG2 cells, with an IC50 value exceeding 400 μM. mdpi.com

Regarding the NCI-H460 (human lung cancer) cell line, no direct studies with the target compound were identified. Research on other compound classes, such as plant extracts and copper complexes, has utilized this cell line for anticancer screening. researchgate.net

No relevant studies involving the CAL-27 (human tongue squamous cell carcinoma) cell line and the target compound or its close derivatives were identified in the search results.

Studies on other cancer cell lines, such as the HT-29 colon cancer line, have shown that dinitrophenyl derivatives of 5-fluorouracil (B62378) exhibit significant cytotoxicity, particularly under hypoxic (low oxygen) conditions, which are common in solid tumors. nih.govresearchgate.net

Mechanisms of Cytotoxicity (e.g., Nitric Oxide Release, GSTπ mediation in in vitro models)

A key mechanism of cytotoxicity for a closely related derivative involves its activation by the enzyme Glutathione S-transferase pi (GSTπ). GSTπ is an enzyme that is often overexpressed in tumor cells. A prodrug, O(2)-[2,4-dinitro-5-(N-methyl-N-4-carboxyphenylamino) phenyl] 1-N,N-dimethylamino)diazen-1-ium-1,2-diolate (PABA/NO), was specifically designed to be metabolized by GSTπ to release cytotoxic nitric oxide (NO).

Studies using mouse embryo fibroblasts lacking the GSTπ enzyme (GSTπ(-/-)) showed that these cells were less sensitive to the cytotoxic effects of PABA/NO, confirming the enzyme's critical role in activating the prodrug. This activation leads to the downstream engagement of stress-activated protein kinases JNK and p38, which are crucial for inducing cell death. These findings demonstrate a targeted approach where a dinitrophenyl-containing compound can be selectively activated within cancer cells that have high levels of GSTπ, leading to the localized release of a cytotoxic agent like nitric oxide.

Enzyme Inhibition Studies (In Vitro)

The ability of a compound to selectively inhibit the action of enzymes is a primary mechanism through which many therapeutic agents exert their effects. In vitro studies have begun to explore the potential of this compound as an enzyme inhibitor.

Cholinesterase Enzyme Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. researchgate.netresearchgate.net Derivatives of aminobenzoic acid have been a subject of investigation for their potential as cholinesterase inhibitors. nih.govresearchgate.net While research into various benzoic acid derivatives has identified some with notable inhibitory activity against acetylcholinesterase, specific data detailing the in vitro inhibitory concentration (IC₅₀) or the kinetic profile of this compound against either acetylcholinesterase or butyrylcholinesterase is not extensively documented in the current body of scientific literature. researchgate.net General studies on aminobenzoic acid derivatives suggest that the structural characteristics of these compounds can influence their inhibitory potential. nih.gov

Dihydropteroate Synthase Inhibition (via PABA analogs)

Dihydropteroate synthase (DHPS) is a vital enzyme in the folic acid synthesis pathway of many microorganisms, but it is absent in humans. ebi.ac.uk This makes it an attractive target for antimicrobial agents. nih.govpatsnap.com The enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. ebi.ac.uk Compounds that are structurally similar to PABA can act as competitive inhibitors of DHPS, thereby blocking folate synthesis and inhibiting microbial growth. patsnap.comwikipedia.org

Other Investigated Biological Mechanisms (excluding human clinical data)

Beyond enzyme inhibition, the broader biological activities of this compound have been subject to preliminary investigation. Research into related aminobenzoic acid derivatives has explored a range of potential biological effects. However, at present, there is a lack of specific published in vitro studies detailing other biological mechanisms of action for this compound, such as interactions with cellular receptors, modulation of signaling pathways, or other specific molecular targets, outside of the enzyme systems previously discussed. The scientific community has yet to extensively report on these aspects for this particular compound.

Applications in Advanced Materials Science and Other Fields

Nonlinear Optical (NLO) Properties and Materials

While specific experimental data for 4-[(2,4-dinitrophenyl)amino]benzoic acid is not extensively documented in mainstream literature, its molecular architecture is highly characteristic of a "push-pull" chromophore, a class of molecules known for exhibiting nonlinear optical (NLO) properties. This structure consists of an electron-donor group (the amino bridge) and a strong electron-acceptor group (the dinitrophenyl moiety) connected by a π-conjugated system (the phenyl rings).

This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by a strong electromagnetic field, such as that from a laser. This charge displacement leads to a large change in the molecule's dipole moment, resulting in a high molecular hyperpolarizability (β), which is a key indicator of second-order NLO activity. Materials incorporating such chromophores are essential for applications in optoelectronics, including frequency doubling (e.g., converting red laser light to blue) and optical switching for high-speed data processing and telecommunications. The presence of the carboxylic acid group also offers a site for further functionalization or incorporation into polymer backbones to create advanced NLO-active materials.

Corrosion Inhibition in Metal Systems

The use of organic molecules to prevent the corrosion of metals in acidic environments is a well-established strategy. Although studies focusing specifically on this compound are limited, research on its parent molecule, p-aminobenzoic acid, demonstrates the potential of this structural class. Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.

The effectiveness of these inhibitors is often attributed to the presence of heteroatoms (like nitrogen and oxygen) with lone-pair electrons and aromatic rings, which can coordinate with vacant metal orbitals and facilitate surface adsorption. A study on aluminum in nitric acid found that p-aminobenzoic acid acts as an effective inhibitor. researchgate.net The inhibition efficiency (IE) was observed to increase with the concentration of the inhibitor. researchgate.net The adsorption process for aminobenzoic acids generally follows the Langmuir adsorption isotherm. researchgate.net Given that this compound contains additional nitrogen and oxygen atoms within its nitro groups, it possesses the key structural features expected of an effective corrosion inhibitor.

Inhibition Efficiency of p-Aminobenzoic Acid on Aluminum in 20% Nitric Acid

Inhibitor Concentration (%) Inhibition Efficiency (IE) (%)
0.1 75.3
0.2 80.4
0.3 84.2
0.4 87.6
0.5 90.1

This table is based on data for the related compound p-aminobenzoic acid, as detailed in the cited research. researchgate.net

Applications in Analytical Chemistry (e.g., sensor development for metal ions)

The dinitrophenyl group is a well-known chromophore, making compounds that contain it candidates for the development of colorimetric sensors. These sensors operate by changing color upon interaction with a specific analyte, allowing for "naked-eye" detection or quantitative analysis via spectrophotometry.

Research on analogous structures, such as dinitrophenol-based chemosensors, highlights this potential. For instance, a sensor incorporating a dinitrophenol unit was designed for the sequential detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions in water. researchgate.netmdpi.com The sensor exhibited a distinct color change from yellow to colorless in the presence of Cu²⁺, with a low detection limit. researchgate.netmdpi.com This color change is caused by the binding of the metal ion to the sensor molecule, which alters the electronic structure and, consequently, the absorption spectrum of the dinitrophenol chromophore. mdpi.com The amino acid-like backbone of this compound provides a versatile scaffold for designing specific binding sites for target ions, suggesting its utility in creating new, selective colorimetric sensors for environmental monitoring or clinical diagnostics. nih.gov

Performance of a Dinitrophenol-Based Colorimetric Sensor for Cu²⁺

Parameter Value
Analyte Copper (Cu²⁺)
Color Change Yellow to Colorless
Detection Limit 0.064 µM
Stoichiometry (Sensor:Cu²⁺) 1:1

This table is based on data for a related dinitrophenol-based chemosensor. researchgate.netmdpi.com

Role as Precursors in Organic Synthesis (e.g., for other complex molecules)

One of the most significant applications of N-(2,4-dinitrophenyl)amino acid derivatives is their role as precursors in the synthesis of complex heterocyclic compounds. The dinitrophenyl group, often initially installed as a protecting group for amines, can actively participate in subsequent reactions to form new ring systems.

Specifically, N-(2,4-dinitrophenyl)amino acids are known to undergo base-catalyzed intramolecular cyclization to form substituted benzimidazole (B57391) N-oxides. researchgate.netresearchgate.net In this reaction, a base is used to deprotonate the amino acid, which then facilitates a nucleophilic attack from the nitrogen or the adjacent carbon onto the aromatic ring, leading to the displacement of one of the nitro groups and the formation of a new heterocyclic ring. researchgate.net This transformation is a powerful method for converting relatively simple amino acid derivatives into complex, biologically relevant scaffolds like benzimidazole N-oxides, which are known to possess antibacterial properties. researchgate.netresearchgate.net This application demonstrates a sophisticated use of the compound where a functional group serves a dual purpose—first as a protecting group and then as a reactive component for constructing advanced molecular architectures.

Environmental Dynamics and Fate Studies Academic Focus

Photodegradation Mechanisms of Related Compounds (e.g., PABA)

The photodegradation of para-aminobenzoic acid (PABA), a structural analog to the aminobenzoic acid portion of the target molecule, has been a subject of detailed research. When PABA is irradiated in aqueous solutions, its degradation pathway is significantly influenced by the presence of oxygen and the pH of the solution. nih.gov

In the absence of oxygen (deoxygenated solutions), irradiating PABA with UV light (both λ = 254 nm and λ > 290 nm) primarily yields two photoproducts: 4-(4'-aminophenyl)aminobenzoic acid and 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid. nih.gov The formation of these products suggests a reaction mechanism involving the PABA radical cation. nih.gov

Conversely, in aerated solutions, the photodegradation of PABA is more rapid and leads to different products. The three most abundant stable compounds identified under these conditions are 4-amino-3-hydroxybenzoic acid, 4-aminophenol, and 4-(4'-hydroxyphenyl)aminobenzoic acid. nih.gov The process is believed to proceed through an O₂-mediated pathway where PABA is oxidized, involving hydrogen abstraction and decarboxylation. wikipedia.org Studies using UV light at various wavelengths (UVA, UVB, UVC) have shown that PABA is stable under UVA (355 nm) but dissociates under UVB (>280 nm) and UVC (266 nm and 213 nm) irradiation, forming a 4-aminylbenzoic acid radical through the loss of an amino hydrogen atom. mdpi.com

The photodegradation of PABA can be enhanced by advanced oxidation processes. For instance, TiO₂ photocatalysis, using either artificial or solar illumination, has proven to be an efficient method for degrading PABA. researchgate.net Similarly, the UV-activated persulfate (UV/PDS) process can effectively remove PABA-type compounds like ethyl 4-aminobenzoate, a PABA ester, achieving up to 98.7% removal in 30 minutes under specific conditions. mdpi.com

Table 1: Photodegradation Products of PABA under Different Conditions

Potential for Environmental Persistence and Transformations

The environmental persistence of 4-[(2,4-dinitrophenyl)amino]benzoic acid is largely influenced by the stability of the dinitrophenyl (DNP) moiety. Dinitrophenols are known to persist in some contaminated soils. researchgate.net For example, the residence time of 2,4-dinitrophenol (B41442) (2,4-DNP) in soil can range from less than 8 to 120 days, depending on soil type and climate. cdc.gov While direct photolysis of 2,4-DNP in water is slow, it can be photoreduced in the presence of sensitizers like humic substances or algae. nih.gov

Dinitrophenols are generally not expected to volatilize significantly from water or soil. nih.gov Biodegradation of 2,4-DNP in water can be slow, but it occurs at a faster rate in soil. cdc.gov However, many dinitrophenols are considered hazardous pollutants due to their water solubility, toxicity, and resistance to easy biodegradation. nih.gov

The transformation of related dinitrophenyl compounds in the environment often involves the reduction of the nitro groups. For instance, the compound 2,4-dinitroanisole (B92663) (DNAN) is initially transformed through the reduction of one nitro group to an amino group, producing 2-amino-4-nitroanisole. epa.gov Under anaerobic conditions, further reduction can lead to the formation of 2,4-diaminoanisole. epa.gov A similar transformation pathway can be anticipated for this compound, where the dinitrophenyl group could be successively reduced to amino-nitrophenyl and then to diaminophenyl derivatives. This transformation significantly alters the physicochemical properties of the molecule, as the resulting amino-derivatives tend to sorb more irreversibly to soil. epa.gov

Table 2: Environmental Fate Characteristics of Related Dinitrophenols

Interaction with Environmental Matrices (e.g., soil, sediment, water partitioning)

The interaction of this compound with environmental matrices like soil and sediment is expected to be significant, primarily governed by the dinitrophenyl group. Sorption processes at the mineral-water interface are fundamental to the fate of such compounds in soil and sediment. mdpi.com

Studies on dinitrophenol herbicides such as 4,6-dinitro-o-cresol (B1670846) (DNOC) have shown a high affinity for smectite clay surfaces. nih.gov This strong sorption is attributed to specific interactions between the nitro groups of the compound and exchangeable cations on the clay surface, as well as van der Waals interactions with the siloxane surface. nih.govresearchgate.net The degree of sorption is heavily influenced by the type of exchangeable cation present. Weakly hydrated cations like K⁺ lead to greater sorption compared to more strongly hydrated cations such as Na⁺ or Ca²⁺. cambridge.org This is because the lower hydration of K⁺ allows for more direct interaction between the cation and the nitro groups. cambridge.org

The pH of the surrounding medium also plays a crucial role. The adsorption of DNOC decreases with increasing pH, indicating that the neutral form of the molecule is preferentially adsorbed. cambridge.org In multicomponent systems, the presence of other compounds can affect sorption. For example, the sorption of p-nitrophenol onto sediment was observed to increase with rising pH in the presence of a cationic surfactant. nih.gov

The water solubility of the parent compound and its transformation products will dictate its partitioning in aqueous systems. The parent compound, being an N-2,4-dinitrophenylamino acid, is expected to be water-soluble. nih.govnih.gov However, its transformation products, particularly the reduced amino derivatives, may exhibit different partitioning behaviors. For instance, the reduction of DNAN to its amino derivatives leads to an increase in aqueous solubility. epa.gov The potential for this compound to leach from soil into groundwater is a concern, as has been observed with 2,4-DNP at waste disposal sites. cdc.gov

Table 3: Factors Influencing Sorption of Related Dinitrophenols to Soil/Sediment

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

This article has synthesized the available, albeit limited, information regarding 4-[(2,4-dinitrophenyl)amino]benzoic acid. The synthesis of this compound can be conceptually approached through the well-established nucleophilic aromatic substitution reaction between 4-aminobenzoic acid (PABA) and 1-fluoro-2,4-dinitrobenzene (B121222). While specific reaction conditions and yields for this exact transformation are not readily found in the literature, the general methodology is a cornerstone of organic synthesis.

The expected physicochemical properties can be inferred from its structure: a yellow, crystalline solid with limited solubility in water and better solubility in organic solvents. Spectroscopic characterization would likely reveal key signals confirming its structure, including characteristic peaks in NMR for the aromatic protons, distinct IR absorptions for the nitro, amino, and carboxylic acid groups, and a molecular ion peak in mass spectrometry corresponding to its molecular weight.

The biological potential of this compound remains largely unexplored. However, based on the known activities of its parent molecules and related structures, it is plausible that it could exhibit antimicrobial, anticancer, or enzyme-inhibiting properties. The dinitrophenyl group is a known hapten and is utilized in immunological studies, suggesting a potential application in this field as well.

Emerging Research Opportunities and Challenges

The significant gap in the scientific literature for this compound presents numerous research opportunities. The primary challenge is the lack of fundamental experimental data. Future research should focus on:

Definitive Synthesis and Characterization: A crucial first step is the development and publication of a detailed, optimized, and reproducible synthetic protocol for this compound. This should be accompanied by a thorough characterization using modern analytical techniques, including high-resolution NMR (¹H, ¹³C), FT-IR, mass spectrometry, and UV-Vis spectroscopy. Single-crystal X-ray diffraction would provide invaluable and definitive structural information.

Exploration of Biological Activities: A systematic screening of the compound's biological properties is warranted. This could include assays for antimicrobial activity against a broad panel of bacteria and fungi, cytotoxicity studies against various cancer cell lines, and investigation into its potential as an enzyme inhibitor, particularly for enzymes involved in folate metabolism, given its PABA moiety.

Mechanistic Studies: Should any significant biological activity be identified, subsequent research should delve into the underlying mechanism of action. This could involve studying its interaction with specific cellular targets.

Potential for Development of Novel Chemical Entities

The structure of this compound offers a versatile scaffold for the development of novel chemical entities. The presence of a carboxylic acid group and the reactive nitro groups on the dinitrophenyl ring provides multiple points for chemical modification.

Prodrug Development: The carboxylic acid functionality could be esterified to create prodrugs with altered solubility and pharmacokinetic profiles.

SAR Studies: A systematic structure-activity relationship (SAR) study could be undertaken by modifying the substitution pattern on both aromatic rings. For instance, the position and number of nitro groups could be varied, or other electron-withdrawing groups could be introduced. Similarly, substituents could be added to the PABA ring to explore their impact on biological activity.

Bioconjugation: The amino group, after potential reduction of the nitro groups, could be used for conjugation to other molecules, such as peptides or targeting ligands, to create more specific therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(2,4-dinitrophenyl)amino]benzoic acid with high purity?

  • Methodological Answer : A two-step approach is recommended: (1) Coupling 2,4-dinitroaniline with 4-aminobenzoic acid via nucleophilic aromatic substitution under acidic conditions, and (2) Purification using recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol). Monitor purity via HPLC (C18 column, UV detection at 254 nm) to ensure >98% purity .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for dinitrophenyl and benzoic acid moieties) and the carboxylic acid proton (δ ~12 ppm, broad).
  • FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and nitro group vibrations (asymmetric: ~1520 cm⁻¹; symmetric: ~1340 cm⁻¹).
    Compare experimental data with computational predictions (e.g., PubChem spectral libraries) .

Q. What are the key solubility properties of this compound in common solvents?

  • Methodological Answer : The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its aromatic and nitro groups. For biological assays, prepare stock solutions in DMSO (≤1% v/v) and dilute in aqueous buffers. Solubility can be enhanced using micellar systems (e.g., Tween-80) .

Advanced Research Questions

Q. How does the electronic structure of the 2,4-dinitrophenyl group influence intermolecular interactions in enzyme inhibition studies?

  • Methodological Answer : The electron-withdrawing nitro groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine or tryptophan). Use density functional theory (DFT) to calculate charge distribution and molecular docking (e.g., AutoDock Vina) to simulate binding modes. Validate with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from strain-specific effects or assay conditions. Standardize protocols:
  • Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
  • Include positive controls (e.g., ciprofloxacin for bacteria) and assess cytotoxicity (e.g., MTT assay on mammalian cells).
    Cross-validate results across multiple labs to isolate structure-activity relationships .

Q. How can advanced chromatographic methods (e.g., LC-MS/MS) quantify trace degradation products under varying pH conditions?

  • Methodological Answer :
  • Sample Preparation : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours.
  • LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM (Multiple Reaction Monitoring) for sensitive detection.
  • Degradation Pathways : Nitro group reduction or hydrolysis of the amide bond may occur, identified via high-resolution MS (e.g., Q-TOF) .

Q. What role does the compound play in designing fluorescent probes for bioimaging?

  • Methodological Answer : The 2,4-dinitrophenyl group acts as a fluorescence quencher in Förster Resonance Energy Transfer (FRET) systems. Synthesize conjugates with fluorophores (e.g., FITC or EDANS) and test quenching efficiency via fluorescence lifetime imaging microscopy (FLIM). Optimize spacer length (e.g., PEG chains) to tune probe sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.